1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula . It is categorized as a pharmaceutical intermediate and is notable for its potential applications in medicinal chemistry. The compound is derived from the benzodioxin family, which is characterized by a fused dioxole and benzene ring structure.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride is classified under organic compounds due to its carbon-based structure. It falls within the category of amines and can be further classified as a secondary amine due to the presence of two carbon-containing substituents attached to the nitrogen atom.
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride typically involves multi-step organic reactions. The general synthetic pathway includes:
Technical details on specific reaction conditions, catalysts used, and yields can vary based on laboratory protocols and desired purity levels.
Key structural data includes:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride can participate in various chemical reactions typical for amines and aromatic compounds:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields.
The mechanism of action for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride primarily relates to its interaction with biological targets such as receptors or enzymes. While specific data on its pharmacodynamics may be limited:
Further studies are required to elucidate its precise mechanisms in biological systems.
The physical properties of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride include:
Chemical properties include:
Relevant data regarding solubility and reactivity profiles are essential for handling and application purposes.
The compound has potential applications in several scientific fields:
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hinges on a sequential three-step protocol. The initial step employs 1,4-benzodioxane-6-amine as the foundational aromatic precursor. This amine undergoes condensation with cyclopentanone under acidic conditions (e.g., p-toluenesulfonic acid in toluene), facilitating imine intermediate formation via dehydration. The reaction requires azeotropic water removal and temperature control (80–90°C) to achieve >85% imine conversion .
The subsequent reduction of the imine intermediate employs sodium borohydride (NaBH₄) in methanol at 0–5°C, selectively yielding the secondary amine. Alternatively, catalytic hydrogenation (Pd/C, H₂ at 50 psi) proves effective but necessitates specialized equipment. The crude amine is purified via recrystallization from ethyl acetate/hexane mixtures, achieving ≥90% purity . Final hydrochloride salt formation involves treating the free base with concentrated hydrochloric acid (HCl) in anhydrous diethyl ether, precipitating the target compound as a crystalline solid [1] [8].
Table 1: Synthetic Pathway for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine Hydrochloride
Step | Reactants/Conditions | Product | Yield |
---|---|---|---|
1 | 1,4-Benzodioxane-6-amine + cyclopentanone, acid catalysis, toluene reflux | Imine intermediate | 85–90% |
2 | NaBH₄, MeOH, 0–5°C; or catalytic hydrogenation | Free base amine | 75–80% |
3 | HCl in anhydrous ether | Hydrochloride salt | 95% |
Stereoselective synthesis of this compound remains challenging due to the prochiral nature of the imine carbon. Recent advances leverage chiral auxiliaries and transition-metal catalysts to access enantiomerically enriched variants. BINAP-Ruthenium complexes catalyze asymmetric hydrogenation of the imine precursor, achieving enantiomeric excess (ee) values of 70–85% under optimized conditions (40–60°C, 100 psi H₂) [10]. Computational modeling suggests that steric hindrance from the cyclopentyl ring limits ee improvements, necessitating tailored ligands.
Enzyme-mediated resolutions offer biocompatible alternatives. Lipase B (from Candida antarctica) selectively acylates the (R)-enantiomer of the free base amine using vinyl acetate, enabling kinetic resolution with 50% conversion and >90% ee for the residual (S)-enantiomer. However, this route sacrifices yield, limiting industrial scalability [10].
Hydrochloride salt formation dictates the compound’s pharmaceutical suitability. Solvent selection critically influences crystal habit, particle size distribution, and hygroscopicity. Anhydrous ethereal systems (e.g., diethyl ether or tert-butyl methyl ether) yield fine crystals with high purity but exhibit poor filtration efficiency. Isopropanol/water mixtures (4:1 v/v) produce dense, prismatic crystals via antisolvent crystallization, enhancing filterability and bulk density [8].
Crystallization kinetics reveal that rapid HCl addition induces polymorphic instability, favoring metastable Form I. Controlled addition (<5 mL/min) below 10°C stabilizes the thermodynamically preferred Form II, confirmed via X-ray diffraction. Form II exhibits superior storage stability (≤0.1% degradation after 6 months at 25°C) [1] [8].
Table 2: Solvent Systems for Hydrochloride Crystallization
Solvent System | Crystal Morphology | Particle Size (µm) | Hygroscopicity |
---|---|---|---|
Diethyl ether | Needles | 10–50 | High |
Ethanol/water (3:1) | Agglomerates | 50–100 | Moderate |
Isopropanol/water (4:1) | Prisms | 100–200 | Low |
Acetone | Mixed | 5–20 | Very high |
Process sustainability focuses on solvent substitution, catalyst recovery, and energy minimization. Replacing toluene (Step 1) with cyclopentyl methyl ether (CPME) – a greener solvent with comparable boiling point – reduces toxicity while maintaining imine yield (88%). Water as a co-solvent during imine formation enhances reaction homogeneity and cuts organic solvent use by 40% [9].
Catalytic waste reduction is achieved through immobilized reagents. Silica-supported NaBH₄ facilitates amine reduction and allows simple filtration reuse (>5 cycles with <5% activity loss). Microwave-assisted imine formation (100°C, 20 minutes) slashes reaction times from 12 hours to 30 minutes, lowering energy use by 60% [5] [9].
Byproduct suppression targets the elimination of halogenated solvents during salt formation. Ethanol/water-based crystallization achieves ≥99.5% purity without dichloromethane, reducing teratogenic risks. Life-cycle assessments confirm a 35% lower E-factor (kg waste/kg product) versus classical routes [9].
Table 3: Green Chemistry Metrics for Optimized Synthesis
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Solvent usage | 15 L/kg | 8 L/kg | 47% reduction |
Energy input | 120 kWh/kg | 75 kWh/kg | 38% reduction |
E-factor | 58 | 38 | 35% reduction |
Catalyst reuse | None | 5 cycles | Eliminates metal waste |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1